2-(4,4-Dimethylpiperidin-1-yl)ethan-1-amine
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Overview
Description
2-(4,4-Dimethylpiperidin-1-yl)ethan-1-amine is a chemical compound with the molecular formula C9H20N2 . It is a liquid at room temperature . The IUPAC name for this compound is 2-(4,4-dimethyl-1-piperidinyl)ethanamine .
Molecular Structure Analysis
The InChI code for this compound is 1S/C9H20N2/c1-9(2)3-6-11(7-4-9)8-5-10/h3-8,10H2,1-2H3 . This code provides a specific representation of the molecule’s structure, indicating that it contains a piperidine ring with two methyl groups attached to one of the carbon atoms in the ring. An ethanamine group is attached to the nitrogen atom in the piperidine ring.Physical and Chemical Properties Analysis
This compound is a liquid at room temperature . Its molecular weight is 156.27 .Scientific Research Applications
Role of Amine Activators in Curing Processes
2-(4,4-Dimethylpiperidin-1-yl)ethan-1-amine functions as an effective amine activator in curing systems, particularly for acrylic resins and bone cements. Its accelerating effect in the benzoyl peroxide/amine system enhances the curing kinetics and mechanism, playing a crucial role in biomedical applications such as denture resins and acrylic bone cements. The temperature surrounding the curing process significantly affects the curing parameters, underscoring the need for precise control in the evaluation of new activators to mitigate thermal trauma during implantation (Vázquez, Levenfeld, & Román, 1998).
Biogenic Amines in Fish
This compound is also pertinent to studies on biogenic amines, such as those found in fish, where its related compounds play roles in intoxication, spoilage, and nitrosamine formation. Understanding the interactions between biogenic amines and their potential for causing food toxicity is crucial for food safety and quality determination in the seafood industry (Bulushi, Poole, Deeth, & Dykes, 2009).
Catalysis for C-N and C-O Bond Formation
In catalysis, this compound and its derivatives are valuable for the development of palladium catalysts used in the arylation of amines and alcohols. These catalysts facilitate efficient bond formation between aryl halides and sulfonates, contributing significantly to advancements in natural product synthesis, synthetic methodology, and medicinal chemistry (Muci & Buchwald, 2002).
Reductive Amination Processes
The compound's relevance extends to reductive amination processes, serving as a precursor or catalyst in the transformation of aldehydes or ketones into amines. This process is vital for producing primary, secondary, and tertiary alkyl amines, key functional groups in pharmaceuticals, agrochemicals, and materials. Advancements in catalyst development, particularly those based on earth-abundant metals, have enhanced the efficiency and scope of these reactions (Irrgang & Kempe, 2020).
Safety and Hazards
Properties
IUPAC Name |
2-(4,4-dimethylpiperidin-1-yl)ethanamine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H20N2/c1-9(2)3-6-11(7-4-9)8-5-10/h3-8,10H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NHCRTTOTVRWPPF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCN(CC1)CCN)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H20N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
156.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1343608-76-3 |
Source
|
Record name | 2-(4,4-dimethylpiperidin-1-yl)ethan-1-amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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